1-Ethynyl-7-azabicyclo[2.2.1]heptane
CAS No.:
Cat. No.: VC18153705
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol
* For research use only. Not for human or veterinary use.
![1-Ethynyl-7-azabicyclo[2.2.1]heptane -](/images/structure/VC18153705.png)
Specification
Molecular Formula | C8H11N |
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Molecular Weight | 121.18 g/mol |
IUPAC Name | 1-ethynyl-7-azabicyclo[2.2.1]heptane |
Standard InChI | InChI=1S/C8H11N/c1-2-8-5-3-7(9-8)4-6-8/h1,7,9H,3-6H2 |
Standard InChI Key | KRLOIZFGAGSIEN-UHFFFAOYSA-N |
Canonical SMILES | C#CC12CCC(N1)CC2 |
Introduction
Structural Characteristics and Molecular Properties
Core Bicyclic Framework
The compound’s backbone consists of a 7-azabicyclo[2.2.1]heptane system, a norbornane derivative where one bridgehead carbon is replaced by a nitrogen atom. This substitution introduces significant electronic and steric effects, altering reactivity compared to unsubstituted bicyclic systems. The ethynyl group at the 1-position enhances rigidity and provides a site for further functionalization .
Molecular Geometry
X-ray crystallography of related azabicycloheptanes reveals a puckered bicyclic structure with bond angles and lengths consistent with strained ring systems. The nitrogen lone pair occupies an exo orientation, influencing intermolecular interactions .
Electronic Effects
The nitrogen atom’s electron-withdrawing character polarizes adjacent bonds, while the ethynyl group contributes π-electron density. This combination creates a dipole moment that facilitates interactions with biological targets .
Property | Value |
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Molecular Formula | C₈H₁₁N |
Molecular Weight | 121.18 g/mol |
CAS Number | 116350-35-7 |
Density | Not reported |
Boiling Point | Not reported |
Synthetic Methodologies
Diels-Alder Cycloaddition
The primary synthesis route involves a Diels-Alder reaction between N-substituted pyrroles and acetylenic dienophiles. This method yields the bicyclic core in moderate efficiencies (18–36%), with yields depending on substituent electronics and reaction conditions .
Optimization Strategies
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Catalysis: Lewis acids such as ZnCl₂ improve regioselectivity.
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Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
Alternative Routes
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Cyclization of pyrrolidine precursors.
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Bromination at the bridgehead.
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Dehydrohalogenation to form the bicyclic framework.
Biological Activity and Mechanism
Cholinergic Receptor Modulation
1-Ethynyl-7-azabicyclo[2.2.1]heptane exhibits high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype implicated in cognitive function. Structural analogs demonstrate IC₅₀ values in the nanomolar range, surpassing reference compounds like epibatidine .
Structure-Activity Relationships (SAR)
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Ethynyl Group: Critical for π-π stacking with receptor aromatic residues.
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Nitrogen Orientation: Exo configuration enhances binding affinity .
Opioid Receptor Interactions
Derivatives act as dual μ- and δ-opioid receptor agonists, with analgesic efficacy comparable to morphine in rodent models. The bicyclic scaffold’s rigidity prevents metabolic degradation, prolonging activity.
Applications in Medicinal Chemistry
Neurodegenerative Disease Therapeutics
The compound’s nAChR agonism positions it as a candidate for Alzheimer’s disease treatment. Preclinical studies show improved cognition in transgenic mouse models, attributed to enhanced cholinergic transmission .
Analgesic Development
Dual opioid receptor activation offers a pathway to non-addictive pain relievers. Fluorinated derivatives (e.g., 7-fluoro analogs) exhibit improved blood-brain barrier penetration and bioavailability .
Recent Advances and Derivative Design
Fluorinated Analogues
Diethylaminosulfur trifluoride (DAST)-mediated fluorination at the 7-position yields derivatives with enhanced metabolic stability. Geminal difluorides show promise in PET imaging applications .
Heterocyclic Hybrids
Mitsunobu coupling introduces pyridyl ether and isoxazole moieties, expanding pharmacological diversity. For example, 7-(pyridyloxy) derivatives display subtype-selective nAChR modulation .
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